molecular formula C51H82N14O18 B3028637 (Val671)-Amyloid b/A4 Protein Precursor770 (667-676) CAS No. 252256-43-2

(Val671)-Amyloid b/A4 Protein Precursor770 (667-676)

货号: B3028637
CAS 编号: 252256-43-2
分子量: 1179.3 g/mol
InChI 键: XVRVLVNUXPHGIL-ZSDPNEGOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Characterization of (Val671)-Amyloid β/A4 Protein Precursor770 (667-676)

Structural Determinants of β-Secretase Recognition and Cleavage

The (Val671)-APP770(667–676) peptide (sequence: Ser-Glu-Val-Lys-Val-Asp-Ala-Glu-Phe-Arg [SEVKVDAEFR]) contains the β-secretase cleavage site between Met671 and Asp672 in wild-type APP. Substitution of methionine with valine at position 671 (M671V) alters the local hydrophobicity and steric bulk, which impacts BACE1 binding. BACE1 recognizes APP via a substrate-binding cleft that accommodates residues P4–P4' (positions 668–675). Key structural determinants include:

  • P1 Residue (Met/Val671): Wild-type APP’s methionine at P1 facilitates optimal hydrophobic interactions with BACE1’s S1 subsite. The Val671 substitution reduces these interactions, potentially lowering catalytic efficiency.
  • P2' Residue (Asp672): The conserved aspartic acid at P2' forms hydrogen bonds with BACE1’s Arg235 and Arg307, stabilizing the enzyme-substrate complex.
  • Electrostatic Interactions: The peptide’s N-terminal acidic residues (Glu668, Asp672, Glu675) interact with BACE1’s basic residues (Arg307, Lys321).

Table 1: Structural features of (Val671)-APP770(667–676) influencing BACE1 cleavage

Feature Wild-Type (Met671) Mutant (Val671) Impact on BACE1 Activity
P1 Hydrophobicity High (Met) Moderate (Val) Reduced binding affinity
S1 Subsite Fit Optimal Suboptimal Decreased cleavage rate
Electrostatic Network Preserved Preserved Unaffected

These structural insights derive from mutagenesis studies and computational modeling.

Comparative Analysis of Wild-Type vs. Mutated APP Fragments

The Val671 variant is one of several APP mutations near the β-secretase cleavage site. Comparative studies highlight how sequence alterations affect amyloidogenic processing:

Wild-Type APP770(667–676)
  • Sequence: SEVKMDAEFR
  • Cleavage Efficiency: BACE1 cleaves wild-type APP at the Met671–Asp672 site with moderate efficiency, producing soluble APPβ (sAPPβ) and C99 fragments.
  • Kinetic Parameters: $$ Km = 2.1 \ \mu M $$, $$ k{cat} = 0.15 \ s^{-1} $$.
Swedish Mutant (APPswe: K670N/M671L)
  • Sequence: SEVNLDAEFR
  • Cleavage Efficiency: The double mutation increases BACE1 affinity by 10-fold ($$ K_m = 0.2 \ \mu M $$), shifting cleavage to the Leu671–Asp672 site and elevating Aβ production.
Val671 Mutant
  • Sequence: SEVKVDAEFR
  • Cleavage Efficiency: The Val671 substitution reduces $$ k_{cat} $$ by 40% compared to wild-type, likely due to weaker S1 subsite interactions.

Table 2: Kinetic parameters of APP fragments under BACE1 cleavage

Variant $$ K_m \ (\mu M) $$ $$ k_{cat} \ (s^{-1}) $$ $$ k{cat}/Km \ (M^{-1}s^{-1}) $$
Wild-Type (Met671) 2.1 0.15 71,429
Swedish (Leu671) 0.2 0.18 900,000
Val671 Mutant 2.0 0.09 45,000

Data from cell-free assays and transfected cell models demonstrate that Val671 modestly impairs BACE1 processing relative to wild-type APP but retains higher activity than non-pathogenic variants.

Conformational Dynamics in Amyloidogenic Processing

The APP770(667–676) fragment’s conformational flexibility governs its accessibility to BACE1. Key dynamics include:

  • Helix-Coil Transitions: Residues 667–676 adopt a helical structure in membrane-bound APP, which unwinds upon binding to BACE1’s active site. The Val671 substitution stabilizes a semi-helical intermediate, slowing conformational rearrangement.
  • Membrane Proximity: APP’s transmembrane domain anchors the fragment near the lipid bilayer, restricting solvent access. Molecular dynamics simulations suggest Val671 enhances membrane interactions, further shielding the cleavage site.
  • Ectodomain Interactions: The APP E2 domain (residues 314–382) forms intramolecular contacts with the 667–676 region, modulating BACE1 access. Swapping the E1 domain with that of APLP2 disrupts these interactions, increasing cleavage efficiency.

Figure 1: Conformational states of APP770(667–676) during BACE1 cleavage

  • Closed State: E2 domain interactions occlude the cleavage site.
  • Open State: Ectodomain dissociation exposes the β-secretase site.
  • Enzyme Binding: BACE1 binds the exposed site, inducing helical unwinding.

These dynamics are critical for understanding how post-translational modifications (e.g., phosphorylation) and familial mutations (e.g., Swedish, Val671) perturb APP processing.

属性

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H82N14O18/c1-25(2)39(65-45(77)32(17-19-37(69)70)59-42(74)29(53)24-66)48(80)60-30(14-9-10-20-52)44(76)64-40(26(3)4)49(81)63-35(23-38(71)72)46(78)57-27(5)41(73)58-31(16-18-36(67)68)43(75)62-34(22-28-12-7-6-8-13-28)47(79)61-33(50(82)83)15-11-21-56-51(54)55/h6-8,12-13,25-27,29-35,39-40,66H,9-11,14-24,52-53H2,1-5H3,(H,57,78)(H,58,73)(H,59,74)(H,60,80)(H,61,79)(H,62,75)(H,63,81)(H,64,76)(H,65,77)(H,67,68)(H,69,70)(H,71,72)(H,82,83)(H4,54,55,56)/t27-,29-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRVLVNUXPHGIL-ZSDPNEGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H82N14O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746739
Record name L-Seryl-L-alpha-glutamyl-L-valyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1179.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252256-43-2
Record name L-Seryl-L-alpha-glutamyl-L-valyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

The compound (Val671)-Amyloid β/A4 Protein Precursor770 (667-676) is a peptide fragment derived from the amyloid precursor protein (APP), which plays a critical role in the pathogenesis of Alzheimer's disease (AD). This article delves into its biological activity, mechanisms of action, and implications in neurodegenerative diseases, supported by research findings and case studies.

Overview of Amyloid Precursor Protein (APP)

Amyloid precursor protein is a transmembrane protein that undergoes proteolytic processing to produce amyloid-beta (Aβ) peptides. These peptides are central to the formation of amyloid plaques, a hallmark of Alzheimer's disease. The cleavage of APP by different secretases leads to the generation of various Aβ species, with Aβ1-42 being particularly aggregation-prone and toxic to neurons .

Proteolytic Processing

The processing of APP involves several enzymes:

  • Beta-secretase (BACE1) cleaves APP to release a soluble fragment and a membrane-bound C-terminal fragment.
  • Gamma-secretase further cleaves this fragment, producing Aβ peptides.

The presence of specific amino acids, such as Val671, can influence the cleavage site and the resultant peptide's properties. This particular fragment (667-676) has been studied for its role in modulating the activity of secretases .

Biological Functions

Research indicates that APP and its fragments may have neuroprotective roles, including:

  • Regulation of synaptic function : APP fragments can influence neurotransmitter release and synaptic plasticity.
  • Metal ion binding : APP has been shown to bind metals like copper and zinc, which may play a role in neuronal protection .

In Vitro Studies

In vitro studies have demonstrated that the (Val671)-fragment can modulate beta-secretase activity. For instance, fluorogenic substrates based on this fragment have been utilized to measure enzymatic activity, indicating its potential as a biomarker for AD progression .

Cellular Effects

The biological activity of this peptide includes:

  • Influencing cell signaling pathways : It can modulate pathways involved in cell survival and apoptosis.
  • Neuroinflammation : The peptide may participate in inflammatory responses associated with neurodegeneration .

Case Studies

  • Transgenic Mouse Models : Studies using transgenic mice expressing human APP mutations have shown increased levels of Aβ1-42 and associated cognitive deficits. The presence of specific fragments like (Val671) correlates with plaque formation and neurotoxicity .
  • Human Samples : Analysis of cerebrospinal fluid from AD patients revealed elevated levels of specific Aβ peptides, including those derived from the APP770 precursor. This elevation is often linked to disease severity .

Research Findings

StudyFindings
Masters et al. (2012)Identified heterogeneity in Aβ peptides derived from APP processing; emphasized the role of specific amino acid sequences in aggregation .
Selkoe et al. (1986)Demonstrated that Aβ derived from plaques exhibits different solubility profiles compared to vascular deposits, highlighting the importance of peptide structure .
Haass et al. (2011)Discussed the proteolytic processing pathways of APP and their implications for amyloid deposition in AD .

科学研究应用

Research Applications

  • Neurodegenerative Disease Research
    • The peptide is crucial for studying the mechanisms behind amyloid plaque formation, which is a hallmark of Alzheimer's disease. Researchers utilize this fragment to investigate how amyloid precursor proteins are processed and how misfolding leads to plaque accumulation .
  • Biomarker Development
    • (Val671)-Amyloid β/A4 Protein Precursor770 (667-676) is being explored as a potential biomarker for early detection of Alzheimer's disease. Its levels in biological samples can indicate the pathological state of amyloid deposition .
  • Drug Development
    • The peptide serves as a target for developing drugs aimed at inhibiting amyloid aggregation. Compounds that can effectively bind to this fragment may help in reducing plaque formation and mitigating neurodegeneration .
  • Cell Culture Studies
    • In vitro studies often employ this peptide to assess its effects on neuronal cells, particularly in understanding cell signaling pathways affected by amyloid beta accumulation .
  • Therapeutic Strategies
    • Investigations into immunotherapies that target amyloid beta involve using this peptide to generate antibodies that can neutralize toxic forms of amyloid beta, potentially leading to new treatment avenues for Alzheimer's disease .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Neurodegenerative Disease ResearchInvestigating amyloid plaque formation mechanisms in Alzheimer's disease
Biomarker DevelopmentPotential use as a biomarker for early detection of Alzheimer's disease
Drug DevelopmentTarget for drug compounds aimed at inhibiting amyloid aggregation
Cell Culture StudiesEffects on neuronal cells and cell signaling pathways
Therapeutic StrategiesDevelopment of immunotherapies targeting amyloid beta

Case Studies

  • Amyloid Plaque Formation
    • A systematic review highlighted how the processing of amyloid precursor proteins, including (Val671)-Amyloid β/A4 Protein Precursor770 (667-676), contributes to plaque formation. This study emphasized the role of specific amino acid sequences in modulating aggregation propensity .
  • Immunotherapy Trials
    • Clinical trials involving antibodies targeting the amyloid beta peptide have shown promise in reducing cognitive decline in patients with mild cognitive impairment, suggesting that targeting fragments like (Val671)-Amyloid β/A4 Protein Precursor770 (667-676) could be beneficial .
  • Biomarker Validation Study
    • A recent study validated the use of (Val671)-Amyloid β/A4 Protein Precursor770 (667-676) as a biomarker by measuring its levels in cerebrospinal fluid and correlating it with cognitive decline in Alzheimer’s patients, demonstrating its potential utility in clinical settings .

相似化合物的比较

Wild-Type vs. Swedish Mutation (K670N/M671L)

Feature Wild-Type (Val671) Swedish Mutation (Asn670/Leu671)
Sequence SEVKMDAEFR (Val at position 671) SEVNL DAEFR (Leu at position 671)
Cleavage Efficiency Lower β-secretase cleavage efficiency 10–100× increased β-secretase cleavage
Aβ Production Generates Aβ40/42 Produces longer Aβ peptides (e.g., Aβ43, Aβ48) and flocculent aggregates
Pathological Relevance Associated with sporadic AD Linked to familial AD (FAD) due to elevated Aβ
Applications Baseline β-secretase activity assays Models for aggressive Aβ pathology

Fluorogenic Substrates for β-Secretase Activity

Several fluorogenic derivatives of the 667–676 peptide are used to quantify β-secretase activity:

Substrate Modifications Application
Arg-Glu(EDANS)-(Asn670,Leu671)-APP770 (668-675)-Lys(DABCYL)-Arg EDANS (donor) and DABCYL (quencher) at termini FRET-based β-secretase assays; detects real-time cleavage
Mca-(Asn670,Leu671)-APP770 (667-675)-Lys(Dnp) Mca (fluorophore) and Dnp (quencher) High-throughput screening for BACE1 inhibitors
Abz-(Asn670,Leu671)-APP770 (669-674)-EDDnp Abz (fluorophore) and EDDnp (quencher) Used in dual-enzyme systems (e.g., BACE1 and acetylcholinesterase)

Key Findings :

  • Fluorogenic substrates enable sensitive detection of β-secretase activity (nM–μM sensitivity) .
  • The Swedish mutation (Leu671) enhances substrate binding to BACE1, increasing cleavage efficiency .

Structural Analogues in Aggregation Studies

Compound Modification Impact on Aggregation
Wild-Type (Val671) Native sequence Forms typical Aβ40/42 fibrils
V717F Mutant Phe substitution at position 717 Generates Aβ peptides >42 residues (e.g., Aβ43–54) and amorphous aggregates
Pyroglutamate-modified Aβ N-terminal pyroglutamylation Enhances aggregation and neurotoxicity

Commercial Variants and Purity

Supplier Compound Purity Application
Bachem AG (Asn670,Leu671)-APP770 (668-675)-DABCYL >95% β-secretase inhibitor screening
Sigma-Aldrich Mca-APP770 (667-676)-Lys(Dnp) ≥97% FRET assays for γ-secretase and TOP activity
US Biological Swedish mutant (Asn670/Leu671) >95% AD pathology models

Data Tables

Table 1: Key Peptide Variants of APP770 (667–676)

Variant Sequence Modifications Application Reference
Wild-Type (Val671) SEVKMDAEFR None Baseline Aβ studies
Swedish (Asn670/Leu671) SEVNLDAEFR K670N/M671L mutation FAD models
Mca-APP770 (667-676) Mca-SEVKMDAEFRK(Dnp) Fluorophore/quencher β-secretase assays
JMV2236 (EDDnp/Abz) Abz-SEVNLDAEFR-EDDnp FRET tags Dual-enzyme screening

Table 2: Cleavage Products and Pathological Outcomes

Variant Major Aβ Products Aggregation Phenotype Disease Link
Wild-Type (Val671) Aβ40, Aβ42 Fibrillar plaques Sporadic AD
Swedish (Asn670/Leu671) Aβ43, Aβ48 Flocculent aggregates Familial AD
V717F Mutant Aβ43–54 Amorphous deposits Early-onset AD

常见问题

Q. What is the biochemical role of (Val671)-Amyloid β/A4 Protein Precursor770 (667-676) in Alzheimer’s disease (AD) research?

This peptide corresponds to the β-secretase cleavage site of the amyloid precursor protein (APP). Its sequence (H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH) includes Valine at position 671, a residue critical for β-secretase binding and cleavage efficiency . Researchers use it to model APP processing and quantify β-secretase activity in vitro, which is central to amyloid-β (Aβ) production and AD pathology . Methodologically, the peptide is employed in fluorogenic or chromogenic assays, where cleavage releases a detectable moiety (e.g., Mca/Dnp modifications in synthetic analogs) .

Q. How is the peptide synthesized, purified, and validated for experimental use?

The peptide is chemically synthesized using solid-phase methods and purified via reversed-phase HPLC to ≥95% purity . Characterization includes mass spectrometry (e.g., molecular weight 1211.36 Da) and amino acid composition analysis . Stability is ensured by storage at -20°C in lyophilized form, with a 2-year shelf life . Researchers should verify batch-specific certificates of analysis (COA) for sequence integrity and endotoxin levels before use.

Q. What are the key considerations for handling and reconstituting the peptide in assays?

To prevent degradation:

  • Reconstitute lyophilized peptide in sterile, ultrapure water or buffers (e.g., PBS) with pH 7.4.
  • Avoid repeated freeze-thaw cycles; aliquot into single-use volumes.
  • Validate solubility using techniques like dynamic light scattering (DLS) if aggregation is observed .
  • Include protease inhibitors (e.g., EDTA, PMSF) in assays to prevent nonspecific cleavage .

Advanced Research Questions

Q. How can researchers design experiments to quantify β-secretase activity using this peptide?

  • Assay Design : Use fluorogenic derivatives (e.g., Mca-SEVKMDAEFR-Lys(Dnp)-NH₂) where cleavage releases a fluorescent signal. Monitor fluorescence (ex/em: 320/405 nm) kinetically .
  • Controls : Include negative controls (e.g., enzyme inhibitors like OM99-2) and APP wild-type/mutant peptides to compare cleavage efficiency .
  • Data Normalization : Express activity as pmol Aβ/min/mg enzyme, using standard curves from synthetic Aβ fragments .
  • Statistical Validation : Perform triplicate runs and analyze variance (ANOVA) to account for inter-assay variability .

Q. How should researchers address discrepancies in β-secretase activity data across studies?

Discrepancies often arise from:

  • Enzyme Source : Recombinant vs. tissue-derived β-secretase (BACE1) may differ in glycosylation or cofactor requirements .
  • Peptide Modifications : Fluorophores (e.g., Mca) or mutations (e.g., Val671→Leu in Swedish APP) alter cleavage kinetics .
  • Buffer Conditions : Optimal pH (4.0–5.5 for BACE1) and ionic strength must be standardized . Mitigation strategies include cross-validating results with orthogonal methods (e.g., Western blot for Aβ fragments) and adhering to NIH preclinical reporting guidelines for transparency .

Q. What are the best practices for detecting and quantifying APP cleavage products in complex biological samples?

  • ELISA : Use kits with validated antibodies targeting Aβ (1-40/42) or soluble APPβ fragments. Ensure sensitivity (e.g., 1.0 ng/mL detection limit) matches sample concentrations .
  • Mass Spectrometry : Employ LC-MS/MS with stable isotope-labeled internal standards (SIS) for absolute quantification .
  • Preanalytical Factors : Avoid hemolysis in plasma/serum samples, as erythrocyte proteases degrade APP fragments .

Methodological Challenges and Solutions

Q. How can researchers optimize peptide stability in long-term kinetic assays?

  • Temperature Control : Perform assays at 37°C with a thermal cycler to minimize thermal drift.
  • Protease Inhibition : Add broad-spectrum protease inhibitor cocktails (e.g., Roche cOmplete™) to cell lysates .
  • Real-Time Monitoring : Use plate readers with integrated environmental controls (CO₂/O₂ regulation) for live-cell assays .

Q. What strategies improve the reproducibility of β-secretase inhibition studies?

  • Dose-Response Curves : Test inhibitors (e.g., LY2811376) across a 10-fold concentration range (IC₅₀ determination) .
  • Cell Models : Use APP-overexpressing cell lines (e.g., HEK293-APP) with CRISPR-edited BACE1 to reduce off-target effects .
  • Data Reporting : Follow CONSORT guidelines for in vitro studies, including exact n-values and raw data deposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Val671)-Amyloid b/A4 Protein Precursor770 (667-676)
Reactant of Route 2
(Val671)-Amyloid b/A4 Protein Precursor770 (667-676)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。